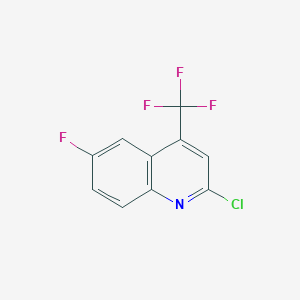

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPCDJORAPOZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of both fluorine and trifluoromethyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications, including antibacterial and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure indicates the presence of a chlorine atom at position 2, a fluorine atom at position 6, and a trifluoromethyl group at position 4 of the quinoline ring. These substituents significantly influence the compound's lipophilicity, stability, and interaction with biological targets.

The mechanism of action for this compound involves its ability to inhibit specific enzymes and disrupt biological pathways. Notably, it has been shown to interact with DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis in bacterial cells, which is crucial for its antibacterial activity.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. In particular, studies have demonstrated that this compound shows potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these strains have been reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.75 |

| VRE | 0.75 | |

| C. difficile | 1.0 |

These results indicate that the compound is comparable to established antibiotics like vancomycin in terms of efficacy against C. difficile .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum, particularly in strains resistant to chloroquine. In vitro studies have shown that it exhibits significant antimalarial activity, suggesting potential for development as a therapeutic agent against malaria .

Antitumor Activity

Recent investigations into the antitumor properties of this compound have revealed its effectiveness in inhibiting cancer cell proliferation. The compound has been designed to target vascular endothelial growth factor receptor 2 (VEGFR-2), a critical pathway in tumor angiogenesis. SAR studies indicate that modifications at the chlorinated position enhance binding affinity and inhibitory activity against VEGFR-2 with an IC50 value reported at approximately 2226 nM .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in an animal model infected with C. difficile. Mice treated with this compound showed a significant reduction in diarrhea and an increase in survival rates compared to control groups. Specifically, treatment led to an over 80% decrease in C. difficile load in fecal samples after five days .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit potent antimicrobial properties. Specifically, compounds similar to 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline have been investigated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that the incorporation of fluorine atoms enhances the antibacterial activity of these compounds due to improved lipophilicity and metabolic stability .

Antimalarial and Anticancer Properties

Quinoline derivatives have been extensively studied for their antimalarial and anticancer activities. The presence of the trifluoromethyl group in this compound can enhance its efficacy against malaria parasites and cancer cells. For example, modifications at specific positions on the quinoline ring have led to compounds with significantly improved antiplasmodial activity compared to their non-fluorinated analogs .

Case Study: Antibacterial Efficacy

A study involving a series of quinoline derivatives demonstrated that this compound exhibited a notable reduction in bacterial load in infected models, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Agricultural Applications

Development of Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its fluorinated structure may provide enhanced efficacy and stability in formulations designed to protect crops from pests and diseases. Fluorinated compounds often exhibit improved biological activity, making them suitable candidates for developing new pesticides or herbicides.

Material Science

Liquid Crystal Applications

Due to its unique electronic properties, this compound is being investigated for applications in liquid crystal displays (LCDs). The incorporation of fluorine atoms can enhance the thermal stability and optical properties of liquid crystal materials, making them more effective for use in electronic devices .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as an essential building block for synthesizing more complex fluorinated compounds. Its reactivity allows chemists to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals and other fields .

Preparation Methods

Starting Materials and Key Intermediates

Commonly used starting materials include substituted anilines or aminobenzotrifluorides, which provide the trifluoromethyl group precursor. For example, 2-amino-4-chloro-6-fluorobenzotrifluoride is a typical precursor for cyclization into the quinoline ring with the desired substitution pattern.

Cyclization Methods to Form the Quinoline Core

- This classical method involves condensation of substituted anilines with α-keto acids or esters.

- The reaction proceeds under acidic or basic conditions to afford quinoline derivatives.

- It is suitable for introducing the trifluoromethyl group via appropriately substituted starting materials.

- Limitations include sensitivity of substituents to harsh conditions and limited scope for late-stage modifications.

- An oxidative cyclization of anilines with glycerol or other carbonyl sources.

- Enables quinoline ring formation but may be less selective for highly substituted substrates.

3.3 Modified Cyclocondensation Routes

- Employing substituted acetophenones and α-keto acids under catalytic conditions (e.g., Zn(II), triethylamine) to form quinoline analogues.

- Enables incorporation of various substituents, including trifluoromethyl groups, at defined positions.

Halogenation Techniques

- Introduction of chlorine at position 2 is commonly achieved by treating quinoline precursors with phosphorus oxychloride (POCl3).

- For example, 4-chloro-6-fluoro-2-methylquinoline can be synthesized by reacting the corresponding quinolone with POCl3 at elevated temperatures (~110 °C) for several hours, followed by neutralization and extraction to isolate the chlorinated product with high yield (~95%).

- Fluorine is typically introduced via starting materials or by electrophilic fluorination reagents.

- Fluorine substitution at position 6 can be installed prior to ring closure or by nucleophilic aromatic substitution on halogenated quinolines.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at position 4 can be introduced via:

- Use of trifluoromethyl-substituted aniline or benzotrifluoride precursors.

- Late-stage functionalization methods such as Suzuki-Miyaura coupling with trifluoromethylated boronic acids.

- Direct trifluoromethylation using reagents like Togni’s reagent or Ruppert–Prakash reagent in some advanced synthetic routes.

Incorporation of the trifluoromethyl group enhances lipophilicity and electron-withdrawing character, influencing the compound’s reactivity and biological activity.

Advanced Functionalization and Coupling Reactions

- Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of halogenated quinolines with boronic acids allows diversification at various positions, including installation of trifluoromethyl or aryl groups.

- Iridium-Catalyzed Borylation: Enables selective functionalization of fluoroquinolines, which can be further transformed into halogenated derivatives.

- These methods allow late-stage modification of quinoline cores, improving synthetic flexibility.

Representative Preparation Protocol

Research Findings and Analytical Characterization

- Structural confirmation employs NMR (H, C, F), HRMS, and X-ray crystallography to verify substitution patterns and purity.

- Computational studies (DFT) provide insight into electronic properties influenced by substituents, guiding synthetic design.

- Safety protocols for handling halogenated and fluorinated intermediates include use of PPE, fume hoods, and proper waste disposal due to toxicity and volatility.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.